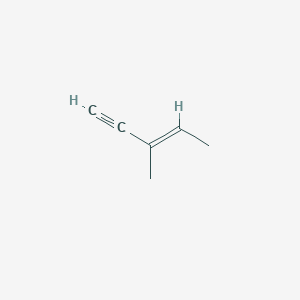

3-Methylpent-3-en-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

1574-33-0 |

|---|---|

Molecular Formula |

C6H8 |

Molecular Weight |

80.13 g/mol |

IUPAC Name |

(E)-3-methylpent-3-en-1-yne |

InChI |

InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5+ |

InChI Key |

GRGVQLWQXHFRHO-AATRIKPKSA-N |

SMILES |

CC=C(C)C#C |

Isomeric SMILES |

C/C=C(\C)/C#C |

Canonical SMILES |

CC=C(C)C#C |

boiling_point |

66.5 °C |

Other CAS No. |

1574-33-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylpent 3 En 1 Yne and Its Analogs

Classical and Contemporary Approaches to Enyne Scaffold Construction

The fundamental structure of an enyne requires the strategic formation of both double and triple carbon-carbon bonds. This can be achieved through a variety of synthetic routes, including traditional elimination reactions and modern rearrangement strategies.

A primary method for synthesizing alkynes, the core of the enyne structure, is through double dehydrohalogenation. fiveable.mechemistrytalk.org This type of elimination reaction involves removing two molecules of hydrogen halide (HX) from a dihalide substrate to create two new pi bonds, resulting in a triple bond. fiveable.mejove.com The reaction typically proceeds via two sequential E2 elimination steps, which necessitates the use of a very strong base. chemistrytalk.orgjove.com

The process can start from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). youtube.com At least two equivalents of a strong base, such as sodium amide (NaNH₂), are required to drive the reaction to completion. jove.com If a terminal alkyne is the desired product, excess base is often used. This is because the terminal alkyne formed is acidic enough to be deprotonated by the strong base, forming an acetylide ion. youtube.com A subsequent workup step with water or a mild acid is then needed to protonate the acetylide and yield the final terminal alkyne. jove.comyoutube.com

The choice of base is critical; strong bases like sodium amide or potassium hydroxide (B78521) are used to favor the E2 mechanism. fiveable.mechemistrytalk.org The stereochemistry of the intermediate is also important, as the E2 mechanism requires an anti-periplanar arrangement between the hydrogen being removed and the halogen leaving group. chemistrytalk.org While allene (B1206475) formation can be a potential side reaction, the greater acidity of vinylic protons in the haloalkene intermediate generally favors the formation of the alkyne as the major product. stackexchange.com

| Starting Material | General Reagents | Mechanism | Key Requirement |

|---|---|---|---|

| Vicinal Dihalide | >2 eq. Strong Base (e.g., NaNH₂) | Double E2 Elimination | Antiperiplanar H and leaving group chemistrytalk.org |

| Geminal Dihalide | >2 eq. Strong Base (e.g., NaNH₂) | Double E2 Elimination | Presence of adjacent hydrogens chemistrytalk.org |

Contemporary approaches to enyne synthesis include organometallic rearrangements, which can offer high efficiency and stereoselectivity. Enyne metathesis, for example, is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium-based, that connects an alkene and an alkyne to form a 1,3-diene. organic-chemistry.org While distinct from direct enyne synthesis, related cycloisomerization reactions catalyzed by platinum or palladium can also rearrange enyne substrates into different structural motifs. organic-chemistry.org

More directly, gold(I)-catalyzed skeletal rearrangements of 1,6-enynes can proceed through different pathways. nih.gov The reaction initiates with the formation of a bicyclic gold(I) carbene intermediate. nih.gov This intermediate can then undergo a single-cleavage rearrangement to yield exo-type or endo-type 1,3-dienes, with the selectivity often depending on the substitution pattern and the nature of the tether connecting the alkene and alkyne. nih.gov This demonstrates how metal catalysts can mediate complex bond reorganizations to construct specific isomeric products.

Metal-Catalyzed Coupling Reactions in Enyne Synthesis

Metal-catalyzed cross-coupling reactions represent one of the most significant advancements in the synthesis of conjugated enynes. These methods allow for the direct and efficient formation of C(sp²)-C(sp) bonds, which is the key linkage in the enyne framework.

The Sonogashira cross-coupling reaction is a cornerstone of enyne synthesis, creating a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide often used as a co-catalyst, and requires a mild base, such as an amine. mdpi.comlibretexts.org The addition of the copper co-catalyst significantly accelerates the reaction, often allowing it to proceed at room temperature. mdpi.comlibretexts.org

The catalytic cycle involves two interconnected processes: one for palladium and one for copper. libretexts.org The palladium cycle includes the oxidative addition of the vinyl/aryl halide to the Pd(0) species, followed by transmetalation from the copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. wikipedia.org

Numerous advancements have been made to improve the Sonogashira reaction, including the development of copper-free versions and catalysts that are effective in aqueous media. libretexts.orgrsc.org Various palladium sources and ligands can be employed, including palladium-phosphine complexes and palladium-nitrogen complexes, which have proven effective, particularly for copper-free couplings. libretexts.orgrsc.org The reaction's versatility extends to a wide range of substrates, making it a powerful tool for synthesizing complex molecules. mdpi.comwikipedia.org

| Catalyst System | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Pd(0) / Cu(I) / Amine Base | Classic, high reactivity at room temperature | Vinyl/Aryl Halides + Terminal Alkynes | libretexts.org, wikipedia.org, mdpi.com |

| Pd-Phosphinous Acid / Base | Proceeds in water, under air | Aryl Halides (including chlorides) | rsc.org |

| Pd-Nitrogen Complexes (e.g., Dipyrimidyl-palladium) | Effective for copper-free couplings | Iodo-, Bromo-, and Chlorobenzene | wikipedia.org |

Copper plays a multifaceted role in alkyne chemistry beyond its co-catalyst function in the Sonogashira reaction. It is central to the classical Glaser coupling, an oxidative dimerization of terminal alkynes to form symmetrical diynes, which are precursors to more complex polyynes. wikipedia.org This reaction involves the formation of a copper(I) acetylide, which then undergoes oxidation.

More relevant to enyne synthesis, copper can mediate the dimerization and functionalization of alkynes. For instance, copper-catalyzed protocols have been developed for the 1,2-borylacylation of 1,3-enynes, leading to highly functionalized β-alkynyl ketones. rsc.org Copper-mediated oxidative C-H/N-H activations with terminal alkynes have also been reported, providing access to complex heterocyclic structures like isoindolin-1-ones. nih.gov These transformations showcase copper's ability to facilitate C-C and C-heteroatom bond formation through oxidative C-H functionalization, expanding the toolkit for creating diverse enyne-containing molecules. nih.gov The interaction between copper(I) and alkynes is dynamic and fundamental to these catalytic processes. nih.gov

Catalysts based on rhodium, ruthenium, cobalt, and manganese have been successfully employed in these transformations. chemrxiv.orgrsc.org The general strategy involves the directed C-H activation of a substrate, followed by insertion of an alkyne or a 1,3-diyne coupling partner. rsc.org For example, manganese-catalyzed C-H activation and subsequent coupling with 1,3-diynes have been used to assemble 1,3-enynes. chemrxiv.org This method circumvents traditional cross-coupling reactions that rely on expensive and sensitive pre-functionalized reagents. rsc.orgchemrxiv.org The development of these C-H activation strategies represents a significant step towards more sustainable chemical synthesis.

Stereoselective Synthesis of 3-Methylpent-3-en-1-yne Isomers

The spatial arrangement of atoms in molecules, or stereochemistry, is crucial in determining their properties and reactivity. For a compound like this compound, which contains a substituted double bond, two geometric isomers are possible: (E)-3-methylpent-3-en-1-yne and (Z)-3-methylpent-3-en-1-yne. nih.govnih.gov The stereoselective synthesis of these specific isomers is a key challenge and a significant area of research.

Control of (E)/(Z) Configuration in the Alkene Moiety

Achieving control over the (E)/(Z) configuration of the double bond in enynes like this compound is paramount for accessing specific isomers with desired properties. The E/Z notation is used to describe the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.org It assigns priority to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. khanacademy.orglibretexts.orgyoutube.com If the higher-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). wikipedia.orglibretexts.org

Several synthetic strategies have been developed to control the geometry of the alkene in enynes:

Stereospecific Cross-Coupling Reactions: One of the most effective methods for controlling the (E)/(Z) configuration is through stereospecific cross-coupling reactions. For instance, the Sonogashira coupling of vinyl halides with terminal alkynes is a powerful tool for constructing enynes. organic-chemistry.org By starting with a pure (E)- or (Z)-vinyl halide, the corresponding (E)- or (Z)-enyne can be synthesized with high fidelity, as the reaction typically proceeds with retention of the double bond geometry. organic-chemistry.org Similarly, copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes allows for the formation of various enynes with full retention of stereochemistry. organic-chemistry.org

Alkyne Hydrothiolation: The addition of thiols to alkynes, known as the thiol-yne reaction, can generate vinylthioethers, which are precursors to other functionalized alkenes. acsgcipr.org The stereochemical outcome of this addition can often be controlled to favor either the E or Z isomer depending on the reaction conditions and catalysts used. acsgcipr.org

Reduction of Diynes: The partial reduction of a conjugated diyne can lead to the formation of an enyne. The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting double bond. For example, catalytic hydrogenation using Lindlar's catalyst typically yields the Z-alkene, whereas dissolving metal reductions (e.g., sodium in liquid ammonia) generally produce the E-alkene.

The table below summarizes some catalyst systems and their observed stereochemical outcomes in enyne synthesis.

| Reaction Type | Catalyst/Reagent | Substrates | Product Stereochemistry | Reference |

| Sonogashira Coupling | Pd/Cu | (E)- or (Z)-bromostyrenes and alkynes | Retention of configuration | organic-chemistry.org |

| Hiyama-type Coupling | Copper catalyst | Vinylsiloxanes and bromoalkynes | Full retention of stereochemistry | organic-chemistry.org |

| Cross-Coupling | CuI/N,N-dimethylglycine | Vinyl iodides and 1-alkynes | Good to excellent yields | organic-chemistry.org |

| Cross-Coupling | CuFe₂O₄ nanoparticles | Alkenyl boronic acids and alkynyl bromides | Conjugated 1,3-enynes | organic-chemistry.org |

Photochemical and Radical Strategies for Enyne Generation

Beyond traditional catalytic methods, photochemical and radical-based approaches have emerged as powerful strategies for constructing enyne systems. These methods often proceed under mild conditions and offer unique reactivity patterns. rsc.orgnih.gov

Carbene-Mediated Routes to Enyne Systems

Carbenes, which are neutral species containing a carbon atom with two unshared valence electrons, are highly reactive intermediates that can participate in a variety of chemical transformations. Metal carbene complexes, in particular, have been instrumental in the development of enyne synthesis methodologies.

Enyne Metathesis: Enyne metathesis is a catalytic reaction that involves the cleavage and reorganization of the bonds of an alkene and an alkyne to form a new conjugated diene. organic-chemistry.org The reaction is typically catalyzed by ruthenium or molybdenum carbene complexes. While often used to create dienes, cross-metathesis between a diene and an alkyne can be an effective route to substituted enynes. researchgate.net For instance, ruthenium carbene-mediated enyne cross-metathesis has been used for the construction of strained allenes from 1,6-enynes. nih.gov

Vinylidenecarbene Rearrangements: The rearrangement of vinylidenecarbenes can provide access to enyne structures. These reactive intermediates can be generated from various precursors and undergo subsequent reactions to form the desired enyne framework. acs.org

Radical Addition Pathways in Enyne Formation

Radical reactions, which involve species with unpaired electrons, provide an alternative and powerful approach to the synthesis and functionalization of enynes. libretexts.org These reactions can be initiated by light, heat, or chemical initiators.

Radical Addition to 1,3-Enynes: The addition of a radical species to the double bond of a 1,3-enyne generates a propargylic radical. rsc.org This intermediate can then be trapped or undergo further reactions to form a variety of products. This strategy allows for the difunctionalization of enynes, where two new functional groups are introduced simultaneously. rsc.org

Thiol-Ene/Yne Reactions: The radical addition of thiols across the double or triple bonds of enynes (thiol-ene and thiol-yne reactions, respectively) is a highly efficient and atom-economical process. acsgcipr.org These reactions typically proceed via a radical chain mechanism and can be initiated photochemically or with a radical initiator. acsgcipr.org The addition of a thiol to the alkyne part of an enyne can lead to the formation of a vinyl sulfide, while addition to the alkene part can functionalize that position.

Atom Transfer Radical Addition (ATRA): ATRA reactions have been developed for the functionalization of alkynes and enynes. For example, a combined visible-light photoredox and gold catalysis approach has been used for the thio-functionalization of alkynes and enynes to produce vinylsulfones with high stereoselectivity. researchgate.net

The following table outlines some radical-based methods for enyne functionalization.

| Radical Strategy | Initiation/Catalysis | Reactants | Key Intermediate | Outcome | Reference |

| Radical 1,4-Addition | Copper catalyst | 1,3-Enyne, Sulfonyl iodide | Propargylic/Allenyl radical | 1,4-Difunctionalization to form allenes | rsc.org |

| Thiol-Yne Addition | Radical initiator/Photochemistry | Enyne, Thiol | Thiyl radical | Formation of vinylthioethers | acsgcipr.org |

| Atom Transfer Radical Addition | Gold/Photoredox catalysis | Alkyne/Enyne, Sulfonylating agent | Sulfonyl radical | Thio-functionalized vinylsulfones | researchgate.net |

| Radical Cascade Cyclization | Photo/Electrochemical conditions | 1,n-Enynes | Various radical intermediates | Synthesis of carbo- and heterocycles | rsc.orgresearchgate.net |

Mechanistic Investigations and Transformative Reactions of 3 Methylpent 3 En 1 Yne

Metal-Catalyzed Hydrofunctionalization Processes

The hydrofunctionalization of 3-methylpent-3-en-1-yne offers a direct route to a diverse array of functionalized dienes and other valuable organic molecules. The presence of both an alkene and an alkyne moiety introduces challenges and opportunities in terms of chemo- and regioselectivity.

Regioselective Hydroarylation and Hydroalkylation of Enyne Substrates

The addition of a C-H bond from an aromatic or aliphatic hydrocarbon across the triple bond of enynes, known as hydroarylation and hydroalkylation respectively, is a powerful tool for C-C bond formation. While specific studies on this compound are not extensively documented, research on analogous 1,3-enynes provides significant mechanistic insights. nih.govnsf.govnih.gov

In palladium-catalyzed hydroalkylation of 1,3-enynes with ketones, a cooperative catalytic system involving a Pd(0) complex, a Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and an amine base has been shown to be effective. nih.gov Mechanistic studies suggest an outer-sphere proton transfer mechanism. nih.gov The reaction proceeds with high regioselectivity, leading to the formation of allenes. The general outcome of such reactions on substituted 1,3-enynes is summarized in the table below.

Table 1: Illustrative Regioselective Hydroalkylation of 1,3-Enynes

| Enyne Substrate | Ketone | Catalyst System | Product | Yield (%) | Ref. |

| 1-Phenyl-1,3-butadiyne | Acetophenone | Pd(0)/Senphos, B(C₆F₅)₃, Amine | β-Allenyl ketone | High | nih.gov |

| 1,3-Hexadiyne | 2-Pentanone | Pd(0)/Senphos, B(C₆F₅)₃, Amine | β-Allenyl ketone | High | nih.gov |

Similarly, the hydroarylation of 1,3-diynes, which are structurally related to enynes, can be achieved with high regio- and stereoselectivity using manganese or palladium catalysts. mdpi.com These reactions often proceed via a syn-addition of the aryl group and hydrogen across the alkyne.

Stereoselective Hydroamination and Methoxycarbonylation Reactions

The introduction of nitrogen and carboxyl functionalities through hydroamination and methoxycarbonylation, respectively, transforms this compound into valuable building blocks. General methods for the stereoselective hydroamination of 1,3-dienes using nickel catalysts have been developed, providing access to allylic amines. acs.org The mechanism often involves the formation of a π-allyl nickel complex. While not specific to enynes, these studies provide a framework for potential hydroamination reactions of this compound.

Palladium-catalyzed methoxycarbonylation of 1,3-enynes represents a direct route to conjugated dienes bearing an ester group. researchgate.netnih.gov The regioselectivity of these reactions is a critical aspect. Studies on 2-trifluoromethyl-1,3-enynes have shown that palladium catalysts can achieve excellent regio- and stereoselectivity, affording multisubstituted conjugated dienes. researchgate.net The catalytic cycle is proposed to involve the formation of a palladium-hydride species, followed by insertion of the enyne and subsequent carbonylation.

Table 2: Illustrative Palladium-Catalyzed Methoxycarbonylation of 1,3-Enynes

| Enyne Substrate | Catalyst | Ligand | Product | Selectivity | Ref. |

| 2-Trifluoromethyl-1,3-enyne | Palladium Complex | Phosphine | Multisubstituted Conjugated Diene | High Regio- and Stereoselectivity | researchgate.net |

| 1,3-Diyne | Palladium Complex | Neolephos | Conjugated Enyne | High Chemo- and Stereoselectivity | nih.gov |

Hydration Reactions of Alkynes: Mechanistic Pathways and Regioselectivity (Markovnikov vs. Anti-Markovnikov)

The hydration of the alkyne functionality in this compound can, in principle, lead to two regioisomeric enols, which would then tautomerize to the corresponding ketones. The regiochemical outcome is dictated by the reaction conditions and the catalyst employed, following either Markovnikov or anti-Markovnikov addition pathways.

Markovnikov hydration typically occurs under acidic conditions, often with the aid of mercury(II) salts. The reaction proceeds via the formation of a vinyl cation intermediate at the more substituted carbon of the alkyne, leading to the formation of a methyl ketone upon tautomerization.

Anti-Markovnikov hydration is commonly achieved through a hydroboration-oxidation sequence. The boron atom adds to the less sterically hindered terminal carbon of the alkyne, and subsequent oxidation with hydrogen peroxide in basic media yields an aldehyde after tautomerization of the intermediate enol.

For an unsymmetrical internal alkyne like in this compound, the regioselectivity of hydration is influenced by both electronic and steric factors of the substituents adjacent to the triple bond.

Cycloaddition and Cycloisomerization Reactions

The conjugated π-system of this compound is an ideal scaffold for cycloaddition and cycloisomerization reactions, providing rapid access to complex cyclic and polycyclic structures.

Transition Metal-Catalyzed [2+2] Cycloadditions between Alkenes and Alkynes

The [2+2] cycloaddition of an alkene and an alkyne is a powerful method for the synthesis of cyclobutene (B1205218) derivatives. This transformation is often catalyzed by various transition metals, including gold, cobalt, and nickel. orgsyn.orgbenthamscience.comresearchgate.net Gold(I) catalysts have been shown to be particularly effective in promoting the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes. orgsyn.orgacs.org The proposed mechanism involves the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate, which then undergoes ring expansion to the cyclobutene product. acs.org

Table 3: Examples of Metal-Catalyzed [2+2] Cycloadditions

| Alkyne | Alkene | Catalyst | Product | Ref. |

| Terminal Alkynes | Various Alkenes | Gold(I) Complex | Substituted Cyclobutenes | orgsyn.org |

| Internal Alkynes | Cyclopentene/Cycloheptene | Cobalt Complex | Cyclobutene Derivatives | orgsyn.org |

Gold-Catalyzed Enyne Cycloisomerizations: Elucidation of Carbene and Carbocationic Intermediates

Gold catalysts, particularly cationic gold(I) complexes, have emerged as exceptionally effective promoters of enyne cycloisomerizations. acs.orgnih.govresearchgate.netrsc.org These reactions proceed through complex mechanistic pathways involving highly reactive intermediates, which have been the subject of extensive experimental and computational studies. The nature of these intermediates is often described as having both gold-carbene and gold-stabilized carbocation character. researchgate.netrsc.org

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the enyne. This is followed by an intramolecular attack of the alkene onto the activated alkyne, leading to the formation of a cyclopropyl gold-carbene intermediate. acs.orgnih.gov This key intermediate can then undergo various transformations, including skeletal rearrangements or trapping by nucleophiles, to afford a diverse range of cyclic products. nih.gov

The electronic nature of the crucial intermediate, whether it is better described as a gold carbene or a gold-stabilized carbocation, has been a topic of debate. researchgate.netrsc.org Evidence suggests that the reality is a resonance hybrid of these two forms, with the relative contribution of each depending on the specific substrate, ligands on the gold catalyst, and reaction conditions. The carbocationic character explains the susceptibility of these intermediates to undergo rearrangements and react with nucleophiles, while the carbene character is evident in their ability to participate in cyclopropanation reactions. nih.govbeilstein-journals.org

Table 4: Intermediates in Gold-Catalyzed Enyne Cycloisomerizations

| Reaction Type | Key Intermediate | Subsequent Transformation | Product Type | Ref. |

| Enyne Cycloisomerization | Cyclopropyl Gold-Carbene | Skeletal Rearrangement | Substituted Dienes | nih.gov |

| Enyne Cycloisomerization | Gold-Stabilized Carbocation | Nucleophilic Attack | Functionalized Cyclic Compounds | researchgate.net |

| Diazo-alkyne Cyclization | Vinyl Gold-Carbene | [4+2] Cycloaddition | Polycyclic Frameworks | nih.gov |

Cascade Cyclization and Annulation Reactions Involving Enyne Motifs

The conjugated enyne framework of molecules like this compound is a versatile precursor for constructing complex cyclic and heterocyclic systems through cascade and annulation reactions. These transformations often proceed through a series of intramolecular or intermolecular events, leading to the rapid assembly of molecular complexity from simple starting materials.

Tandem annulation reactions of 1,3-enyne structural motifs are particularly effective for synthesizing functionalized nitrogen-containing heterocycles such as pyridines and pyrroles. beilstein-journals.org Significant progress has been made in developing methods that involve the functionalization of the enyne, including halogenation, arylation, and alkylation, as part of the cascade sequence. beilstein-journals.org For instance, Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides can yield 3,6-disubstituted pyridines. beilstein-journals.org Another approach involves the one-pot tandem reaction of nitriles, Reformatsky reagents, and 1,3-enynes to build polysubstituted pyridines. beilstein-journals.org This process capitalizes on the regio- and chemoselective addition of a Blaise reaction intermediate to the enyne, followed by isomerization and cyclization. beilstein-journals.org Copper-catalyzed cascade cyclizations have also been employed to convert 2-nitro-1,3-enynes and amines into tetrasubstituted pyrroles. beilstein-journals.org

Beyond heterocycles, enynes are valuable partners in annulation reactions for carbocycle synthesis. A stereoselective annulation has been developed between 4-hydroxy-1,6-enynes and trimethylsilyl (B98337) (TMS)-alkynes to produce hydroindanes containing a cross-conjugated triene. nih.govnih.gov This titanium-mediated process is thought to proceed via a metallacyclopentadiene intermediate formed from the union of the enyne and a metallacyclopropene derived from the TMS-alkyne. nih.gov The strategic use of propargylic ethers on the enyne substrate can direct the reaction towards the desired annulation product through a double elimination sequence. nih.govnih.gov

Table 1: Examples of Cascade Annulation Reactions with Enyne Motifs

| Enyne Type | Reaction Partner(s) | Catalyst/Mediator | Product Type | Ref. |

| 2-en-4-ynyl azides | --- | Silver trifluoroacetate (B77799) (AgTFA) | Substituted Pyridines | beilstein-journals.org |

| 1,3-enynes | Nitriles, Reformatsky reagents | --- | Polysubstituted Pyridines | beilstein-journals.org |

| 2-nitro-1,3-enynes | Amines | Copper(II) triflate (Cu(OTf)₂) | Tetrasubstituted Pyrroles | beilstein-journals.org |

| 4-hydroxy-1,6-enynes | TMS-alkynes | Ti(Oi-Pr)₄, n-BuLi | Hydroindanes | nih.govacs.org |

Photocycloaddition Strategies with Conjugated Enynes

Photocycloaddition reactions offer a powerful method for constructing strained ring systems that are often difficult to access through thermal pathways. The conjugated system of this compound makes it a suitable candidate for such transformations, reacting with various partners upon photochemical activation.

Aromatic compounds like 2-pyridones and 2-pyrones are known to undergo [4+4] photocycloaddition with conjugated enynes. temple.edu These reactions can lead to highly strained cyclic allene (B1206475) intermediates, which can be trapped or undergo further transformations to yield complex molecular scaffolds. temple.edu For example, the intramolecular [4+4] photocycloaddition between an enyne and a 2-pyrone has been applied to the synthesis of cyclooctanoid natural products like (+)-dactylol. temple.edu Conjugated enynes also participate in photocycloadditions with polycyclic aromatic systems such as anthracene (B1667546) and naphthalene (B1677914) derivatives. temple.edu

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can also be extended to enynes. organic-chemistry.orgnih.govyoutube.com Upon irradiation, a carbonyl compound (e.g., benzophenone) is excited to a triplet state, which then adds to the C=C double bond of the enyne. documentsdelivered.comyoutube.com This process typically involves the formation of a 1,4-diradical intermediate, which then cyclizes to form an oxetane (B1205548) ring. youtube.com The reaction of a carbonyl with the alkyne moiety would similarly produce an oxetene. The regioselectivity of the addition is a key consideration, influenced by the stability of the intermediate diradical. youtube.com

Furthermore, conjugated enynes can undergo photorearrangements themselves, proceeding through high-energy intermediates like cyclobutadienes or carbenes. unh.edu These singlet-state rearrangements can lead to pseudodegenerate scrambling of the carbon skeleton. unh.edu

Table 2: Photocycloaddition Reactions Involving Conjugated Enynes

| Reaction Type | Enyne Partner | Other Reactant | Key Intermediate | Product Type | Ref. |

| [4+4] Photocycloaddition | Conjugated Enyne | 2-Pyridone/2-Pyrone | Cyclic Allene | Bridged Cyclooctanoids | temple.edu |

| [2+2] Photocycloaddition (Paternò-Büchi) | Conjugated Enyne | Carbonyl Compound | 1,4-Diradical | Oxetanes/Oxetenes | nih.govdocumentsdelivered.com |

| Photorearrangement | Conjugated Enyne | --- | Cyclobutadiene/Carbene | Isomerized Enyne | unh.edu |

Enyne Metathesis and Skeletal Reorganizations

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbene complexes, most notably those based on ruthenium. This reaction class enables significant skeletal reorganization, transforming acyclic enynes into cyclic dienes or facilitating intermolecular coupling.

Ring-Closing Metathesis (RCM) in the Synthesis of Carbocycles and Heterocycles

Ring-closing enyne metathesis (RCEYM) is an intramolecular variant that constructs carbocycles and heterocycles from acyclic precursors containing both an alkene and an alkyne. beilstein-journals.org While this compound itself cannot undergo RCM, a larger molecule incorporating this structural unit can be designed for such cyclizations. The reaction typically produces a cyclic 1,3-diene, with the formation of a thermodynamically stable conjugated system serving as a key driving force. beilstein-journals.org RCEYM is a versatile tool for synthesizing five- to thirty-membered rings and has been widely applied in the synthesis of complex molecules, including natural products. nih.govorganic-chemistry.org The reaction tolerates a wide variety of functional groups, allowing for the construction of diverse heterocyclic systems containing nitrogen, oxygen, sulfur, or phosphorus. nih.gov

Cross-Metathesis and Ring-Opening Metathesis Variations

Intermolecular enyne metathesis, or cross-enyne metathesis (CEM), occurs between separate alkene and alkyne molecules. unh.edu A synthetically useful variation is the reaction of an alkyne with ethylene (B1197577), catalyzed by a Grubbs-type ruthenium complex. temple.edu In this process, the double bond of ethylene is formally cleaved, and its methylene (B1212753) units are transferred to the alkyne carbons, generating a 1,3-diene. temple.edu For a substrate like this compound, cross-metathesis with ethylene would be expected to transform the alkyne moiety into a 2-methyl-1,3-butadiene unit. The efficiency of cross-metathesis can be low due to competing homodimerization reactions, but using a large excess of one alkene partner, like ethylene, can favor the desired cross-product. nih.govunh.edu

Ring-opening metathesis (ROM) is another variation, often coupled with cross-metathesis (ROCM). In this process, a cyclic alkene reacts with an acyclic one in the presence of a catalyst, leading to a ring-opened product. While less common for enynes, the principles can be applied in more complex systems to achieve skeletal diversity.

Mechanistic Pathways of Enyne Metathesis (Ene-yne vs. Yne-ene)

Two primary mechanistic pathways are considered for enyne metathesis: the "ene-then-yne" and the "yne-then-ene" pathways. beilstein-journals.org

Ene-then-yne Pathway: This mechanism is generally favored for ruthenium-catalyzed reactions. beilstein-journals.orgunh.edu The catalytic cycle begins with the metal carbene complex reacting with the alkene moiety of the enyne in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate undergoes a retro-[2+2] cycloaddition to generate a new metal carbene and release a volatile byproduct (e.g., styrene (B11656) from a Grubbs I catalyst). This new carbene, now attached to the substrate, reacts intramolecularly with the alkyne to form a ruthenacyclobutene, which then rearranges to afford the final 1,3-diene product and regenerate a metal carbene to continue the cycle. temple.eduunh.edu

Yne-then-ene Pathway: In this alternative mechanism, the metal carbene first reacts with the alkyne moiety of the enyne. beilstein-journals.org This initial [2+2] cycloaddition forms a metallacyclobutene intermediate. Ring-opening of this intermediate generates a new vinylcarbene, which then reacts with the tethered alkene to form a metallacyclobutane. The final ring-closing step expels a new methylene carbene, yielding the conjugated diene product. beilstein-journals.org While plausible, direct evidence for this pathway is less common, especially in ruthenium-based systems. unh.edu

Selective Reduction and Oxidation Chemistry of the Enyne Moiety

The presence of two distinct unsaturated functional groups—a carbon-carbon double bond and a carbon-carbon triple bond—in this compound allows for a range of selective reduction and oxidation reactions. The specific outcome depends on the choice of reagents and reaction conditions.

Selective Reduction:

The enyne moiety can be fully or partially hydrogenated.

Full Reduction: Catalytic hydrogenation using hydrogen gas (H₂) with standard catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) results in the complete saturation of both the double and triple bonds, yielding 3-methylpentane. youtube.comlibretexts.org

Partial Reduction to a cis-Alkene: To selectively reduce the alkyne to a cis (Z)-alkene without affecting the original double bond, a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) is used. youtube.comyoutube.com This reagent is active enough to reduce alkynes but not alkenes, and the reaction proceeds via syn-addition of hydrogen across the triple bond. youtube.com

Partial Reduction to a trans-Alkene: The selective reduction of the alkyne to a trans (E)-alkene can be achieved using a dissolving metal reduction, typically with sodium (Na) metal in liquid ammonia (B1221849) (NH₃). youtube.com The mechanism involves a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated. youtube.com

Selective Oxidation:

The alkene and alkyne groups exhibit different reactivities towards oxidizing agents.

Epoxidation and Dihydroxylation: The electron-rich C=C double bond is generally more susceptible to electrophilic oxidation than the C≡C triple bond. Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), selectively forms an epoxide at the double bond. libretexts.orgyoutube.comyoutube.com This epoxide can then be opened under acidic aqueous conditions (H₃O⁺) to yield an anti-1,2-diol. youtube.comyoutube.com Alternatively, syn-dihydroxylation of the double bond can be achieved directly using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgnih.gov

Oxidative Cleavage: More powerful oxidizing agents can cleave the carbon-carbon bonds. Ozonolysis (O₃ followed by a workup) is a classic method to cleave a double bond. libretexts.orgmasterorganicchemistry.comyoutube.com A reductive workup (e.g., with dimethyl sulfide, DMS) of the ozonide formed from this compound would cleave the C=C bond to yield propanal and another carbonyl-containing fragment. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield carboxylic acids instead of aldehydes. libretexts.org Strong oxidants like hot, concentrated KMnO₄ can also cleave the double bond.

Table 3: Summary of Selective Redox Reactions for Enynes

| Transformation | Reagent(s) | Functional Group Targeted | Product Functional Group | Ref. |

| Full Reduction | H₂, Pd/C (or Pt, Ni) | Alkene & Alkyne | Alkane | youtube.comlibretexts.org |

| cis-Reduction | H₂, Lindlar's Catalyst | Alkyne | cis (Z)-Alkene | youtube.comyoutube.com |

| trans-Reduction | Na, NH₃(l) | Alkyne | trans (E)-Alkene | youtube.com |

| Epoxidation | mCPBA | Alkene | Epoxide | libretexts.orgyoutube.com |

| anti-Dihydroxylation | 1. mCPBA; 2. H₃O⁺ | Alkene | anti-Diol | youtube.comyoutube.com |

| syn-Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Alkene | syn-Diol | libretexts.orgnih.gov |

| Oxidative Cleavage | 1. O₃; 2. DMS or H₂O₂ | Alkene | Aldehydes/Ketones/Carboxylic Acids | libretexts.orgmasterorganicchemistry.com |

Chemoselective Semireduction of the Alkyne Unit (e.g., Lindlar Catalysis, Alkali Metal Reductions)

The partial reduction of the alkyne moiety in this compound to a diene can be achieved with high stereoselectivity, yielding either the (Z)- or (E)-isomer of 3-methylpenta-1,3-diene depending on the chosen reduction method. The two most prominent methods for this transformation are catalytic hydrogenation using a poisoned catalyst, such as the Lindlar catalyst, and dissolving metal reduction using an alkali metal in liquid ammonia.

Lindlar Catalysis for (Z)-Diene Synthesis

Catalytic hydrogenation of an alkyne using a standard catalyst like palladium on carbon (Pd/C) typically leads to the complete reduction to the corresponding alkane. libretexts.org To achieve a partial reduction to the alkene, a "poisoned" or deactivated catalyst is employed. libretexts.orgmasterorganicchemistry.com The Lindlar catalyst, composed of palladium supported on calcium carbonate and treated with a catalyst poison such as lead acetate and quinoline, is a premier example of such a system. masterorganicchemistry.comyoutube.com

The mechanism of Lindlar catalysis involves the syn-addition of hydrogen atoms to the alkyne triple bond. youtube.com The alkyne molecule adsorbs onto the surface of the palladium catalyst, and then two hydrogen atoms are delivered to the same face of the triple bond in a concerted fashion. researchgate.net This stereospecificity results in the exclusive formation of the cis- or (Z)-alkene. In the case of this compound, this translates to the formation of (Z)-3-methylpenta-1,3-diene. The poisoning of the catalyst is crucial as it reduces its activity, preventing the further reduction of the newly formed alkene to an alkane. libretexts.org

Alkali Metal Reductions for (E)-Diene Synthesis

In contrast to the syn-addition observed with Lindlar catalysis, the use of alkali metals, most commonly sodium or lithium, dissolved in liquid ammonia provides a method for the anti-addition of hydrogen across the alkyne, leading to the formation of trans- or (E)-alkenes. libretexts.orgmasterorganicchemistry.com This reaction is often referred to as a dissolving metal reduction. libretexts.org

The mechanism of this reduction involves a single electron transfer from the alkali metal to the alkyne, generating a radical anion intermediate. libretexts.orgyoutube.com This intermediate is then protonated by the ammonia solvent to give a vinylic radical. A second single electron transfer from another alkali metal atom to the vinylic radical forms a vinylic anion. This anion is subsequently protonated by ammonia to yield the final alkene product. libretexts.org The stereochemical outcome is determined by the relative stability of the vinylic radical and anion intermediates, where the trans configuration is sterically favored, leading to the predominant formation of the (E)-isomer. youtube.com For this compound, this process would yield (E)-3-methylpenta-1,3-diene.

The following table summarizes the expected stereochemical outcomes of the semireduction of this compound.

| Starting Material | Reagents and Conditions | Major Product | Stereochemistry of Addition |

| This compound | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (Z)-3-Methylpenta-1,3-diene | syn-addition |

| This compound | Na (or Li), liquid NH₃ | (E)-3-Methylpenta-1,3-diene | anti-addition |

| This table illustrates the expected products based on established reaction mechanisms. |

Functional Group Compatibility in Reduction Processes

A key consideration in the synthetic utility of these reduction methods is their compatibility with other functional groups present in the molecule. In the case of this compound, the crucial aspect is the chemoselective reduction of the alkyne in the presence of the existing alkene functionality.

Research has shown that Lindlar's catalyst is highly effective in selectively hydrogenating alkynes without affecting existing double bonds within the same molecule. libretexts.org The stronger adsorption of the alkyne to the catalyst surface compared to the alkene ensures that the triple bond is preferentially reduced. researchgate.net Therefore, the semireduction of this compound with Lindlar's catalyst is expected to proceed with high chemoselectivity, leaving the original double bond untouched.

Similarly, the dissolving metal reduction with sodium in liquid ammonia is also known to be selective for the reduction of alkynes over isolated alkenes. thieme-connect.de While conjugated dienes can sometimes be susceptible to reduction under these conditions, the reaction conditions can often be controlled to favor the selective reduction of the alkyne.

The table below outlines the expected functional group compatibility for the semireduction of this compound.

| Reduction Method | Target Functional Group | Co-existing Functional Group | Expected Selectivity | Rationale |

| Lindlar Catalysis | Alkyne | Alkene | High | Alkynes adsorb more strongly to the poisoned catalyst surface than alkenes. |

| Alkali Metal Reduction | Alkyne | Alkene | High | Alkynes are generally more readily reduced than isolated alkenes under these conditions. |

| This table presents the expected functional group compatibility based on general principles of chemoselectivity in these reduction reactions. |

Advanced Spectroscopic Characterization and Structural Elucidation of Enyne Systems

Vibrational Spectroscopy for Bond Analysis and Isomer Discrimination

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups present in 3-methylpent-3-en-1-yne. The molecule's structure, featuring a terminal alkyne and a trisubstituted alkene, gives rise to several diagnostic absorption bands.

The most distinct signals are associated with the alkyne moiety. A sharp and strong absorption corresponding to the terminal ≡C–H bond's stretching vibration is expected to appear around 3330–3270 cm⁻¹. orgchemboulder.com The carbon-carbon triple bond (C≡C) stretch gives rise to a band in the 2260–2100 cm⁻¹ region. orgchemboulder.comlibretexts.org This band is typically of weak to medium intensity.

The alkene group also presents characteristic absorption bands. The vinylic =C–H bond will have a stretching vibration that appears just above 3000 cm⁻¹ (typically 3100–3010 cm⁻¹). ucla.edu The C=C double bond stretch is expected in the 1680–1620 cm⁻¹ range. ucla.edu Additionally, the molecule will display strong absorptions from sp³-hybridized C-H stretching in the methyl groups, which are found between 2950 and 2850 cm⁻¹. ucla.edu

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C–H Stretch | ~3300 | Strong, Sharp |

| Internal Alkyne | C≡C Stretch | 2260–2100 | Weak to Medium |

| Alkene | =C–H Stretch | 3100–3010 | Medium |

| Alkene | C=C Stretch | 1680–1620 | Variable |

| Alkyl | C–H Stretch | 2950–2850 | Medium to Strong |

Matrix Isolation Spectroscopy for Transient Intermediate Detection

Matrix isolation spectroscopy is a powerful technique used to study reactive or unstable species. It involves trapping the molecule of interest in a solid, inert matrix (like argon) at cryogenic temperatures. This process immobilizes the species, allowing for detailed spectroscopic analysis of transient intermediates or specific conformers that would be fleeting under normal conditions. While this technique is invaluable for studying reaction mechanisms and unstable molecules, a review of available scientific literature indicates no specific studies of this compound using matrix isolation spectroscopy have been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon framework and stereochemistry of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

¹H NMR and ¹³C NMR for Molecular Framework Determination

The molecular structure of this compound can exist as two geometric isomers, (E) and (Z), which can be distinguished by NMR. nih.govnih.gov The chemical environment of each proton and carbon atom is unique, leading to a distinct set of signals in the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the acetylenic proton (≡C-H) is expected to appear as a singlet in the range of δ 2.0-3.0 ppm. The vinylic proton (=C-H) would likely be a quartet due to coupling with the neighboring methyl group, with its chemical shift being highly dependent on the isomer. The two methyl groups will also show distinct signals, one as a doublet coupled to the vinylic proton and the other as a singlet.

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. For this compound, six distinct signals are expected. The acetylenic carbons typically resonate around δ 70-90 ppm, while the olefinic carbons appear further downfield, between δ 110-140 ppm. The methyl carbons will be found in the upfield region of the spectrum. Spectroscopic databases indicate that ¹³C NMR data is available for both the (E) and (Z) isomers of this compound. nih.govnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Isomer Note |

| ≡CH | 2.0 - 3.0 | Singlet (s) | |

| =CH -CH₃ | 5.4 - 5.8 | Quartet (q) | Shift varies between (E) and (Z) |

| =C-CH₃ | 1.8 - 2.1 | Singlet (s) | Shift varies between (E) and (Z) |

| =CH-CH₃ | 1.7 - 2.0 | Doublet (d) | Shift varies between (E) and (Z) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted δ (ppm) | Isomer Note |

| C ≡CH | 68 - 75 | |

| C≡C H | 80 - 90 | |

| C =CH | 135 - 145 | Shift varies between (E) and (Z) |

| C=C H | 110 - 120 | Shift varies between (E) and (Z) |

| =C-C H₃ | 20 - 25 | Shift varies between (E) and (Z) |

| =CH-C H₃ | 14 - 18 | Shift varies between (E) and (Z) |

Advanced NMR Techniques for Configuration and Conformation Elucidation

While ¹H and ¹³C NMR provide the basic framework, advanced 2D NMR techniques are essential for unambiguous structural and stereochemical assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is crucial for determining the geometry of the double bond. For the (Z)-isomer, a NOESY experiment would show a spatial correlation (cross-peak) between the vinylic proton and the adjacent methyl group on the double bond. This correlation would be absent in the (E)-isomer, which would instead show a correlation between the two methyl groups.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would confirm the coupling between the vinylic proton and its adjacent methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is invaluable for piecing together the molecular skeleton by connecting the different spin systems, for instance, showing a correlation from the acetylenic proton to the quaternary olefinic carbon.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering clues about its structure. The NIST WebBook provides electron ionization (EI) mass spectrometry data for this compound. nist.gov

The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 80, which corresponds to the molecular weight of C₆H₈ (80.13 g/mol ). nih.govnist.gov The fragmentation pattern is key to confirming the structure. A prominent fragment is observed at m/z 65, resulting from the loss of a methyl group ([M-15]⁺), a common fragmentation for methyl-substituted compounds. Another significant peak appears at m/z 53.

Modern techniques also involve predicting the collision cross-section (CCS) of ions, which relates to their shape and size. Predicted CCS values for various adducts of this compound provide an additional parameter for its identification in complex mixtures. uni.lu

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Mass/Charge) | Relative Intensity | Description |

| [C₆H₈]⁺ | 80 | High | Molecular Ion |

| [C₅H₅]⁺ | 65 | High | Loss of a methyl radical (•CH₃) |

| [C₄H₅]⁺ | 53 | Medium | Further fragmentation |

Table 5: Predicted Collision Cross Section (CCS) Values for (E)-3-methylpent-3-en-1-yne Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 81.069876 | 114.7 |

| [M+Na]⁺ | 103.05182 | 124.6 |

| [M-H]⁻ | 79.055324 | 114.9 |

| [M]⁺ | 80.062051 | 109.0 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure mass to several decimal places. libretexts.org This precision is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu, ¹²C = 12.00000 amu). libretexts.org This capability allows for the unambiguous determination of a compound's elemental formula from its exact mass. libretexts.orgoregonstate.edu

For the compound this compound, the molecular formula is C₆H₈. nih.govnih.govnist.gov Using the monoisotopic masses of the most abundant isotopes of carbon and hydrogen, the exact mass can be calculated. This calculated value can then be compared to the experimentally measured mass from an HRMS instrument. A close match, typically within a few parts per million (ppm), confirms the molecular formula. nih.gov The ability of HRMS to provide an exact molecular formula is crucial for identifying unknown compounds or confirming the structure of newly synthesized molecules. libretexts.org

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈ | nih.govnih.govnist.gov |

| Nominal Mass | 80 Da | nih.gov |

| Monoisotopic Mass (Exact Mass) | 80.062600255 Da | nih.govnih.gov |

| Adduct Ion [M+H]⁺ (Predicted) | 81.069876 m/z | uni.lu |

| Adduct Ion [M+Na]⁺ (Predicted) | 103.05182 m/z | uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. scirp.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal technique for analyzing reaction mixtures containing enynes like this compound. scirp.orgyoutube.com

In a GC-MS analysis, the sample mixture is first vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). scirp.org The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. scirp.org

For (Z)-3-methylpent-3-en-1-yne, mass spectrometry data is available in the NIST Mass Spectrometry Data Center. nih.gov The analysis provides a fragmentation pattern that can be used for its identification in a mixture. For instance, in the analysis of regioisomers, which may have nearly identical mass spectra upon initial electron ionization, further fragmentation (MSⁿ) can reveal distinct patterns that allow for unambiguous identification. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Library | NIST Main Library | nih.gov |

| Total Peaks | 29 | nih.gov |

| Top Peak (m/z) | 79 | nih.gov |

| 2nd Highest Peak (m/z) | 80 | nih.gov |

| 3rd Highest Peak (m/z) | 77 | nih.gov |

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy involves the interaction of electromagnetic radiation with molecules, leading to transitions between different electronic energy levels. These techniques provide invaluable information about the electronic structure, bonding, and photophysical properties of molecules like conjugated enynes.

UV-Vis Absorption and Emission Spectroscopy of Conjugated Enynes

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron to a higher energy molecular orbital ("electronic spectroscopy"). libretexts.org For organic molecules, this technique is particularly sensitive to the presence of conjugated π-electron systems, which act as chromophores (light-absorbing parts of a molecule). libretexts.orgpressbooks.pub

In a molecule with a conjugated system, such as the alternating double and single bonds found in this compound, the π molecular orbitals are delocalized over the entire system. This delocalization results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to isolated double or triple bonds. libretexts.orgpressbooks.pub Consequently, less energy is required for the π → π* electronic transition, and the molecule absorbs light at a longer wavelength (λmax). libretexts.orglibretexts.org As the extent of conjugation increases, the λmax shifts to even longer wavelengths (a bathochromic or red shift). libretexts.orgyoutube.com For example, 1,3-butadiene, with two conjugated double bonds, has a λmax of 217 nm, whereas 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org The conjugation of double and triple bonds also leads to this shift to longer wavelengths. libretexts.org

| Compound | Structure | Conjugation | λmax (nm) | Source |

|---|---|---|---|---|

| 1-Butene | CH₂=CHCH₂CH₃ | Isolated π bond | 176 | libretexts.org |

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | Conjugated diene | 217 | libretexts.org |

| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | Conjugated triene | 258 | libretexts.org |

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Enyne Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons. bruker.comlibretexts.orgyoutube.com This makes it an indispensable tool for studying free radicals, radical ions, and triplet states, which are often short-lived intermediates in chemical reactions. youtube.comnih.gov

While this compound in its ground state is not paramagnetic, EPR spectroscopy can be used to study its paramagnetic derivatives. Such species could be formed through various processes, including:

One-electron reduction or oxidation: This would form a radical anion or radical cation, respectively, which could be stabilized and studied by EPR. nih.govnih.gov

Chemical reactions: Many reactions proceed through radical intermediates, and EPR can be used to detect and identify these species, providing mechanistic insights. youtube.com

Photolysis: Irradiation with light can promote the molecule to an excited triplet state, which has two unpaired electrons and is EPR active.

An EPR spectrum provides key information, such as the g-value and hyperfine coupling constants. The g-value is characteristic of the electronic environment of the unpaired electron, while hyperfine couplings arise from the interaction of the electron spin with nearby magnetic nuclei, providing information about the radical's structure and the delocalization of the unpaired electron. u-tokyo.ac.jp

| EPR Parameter | Information Obtained |

|---|---|

| g-value | Helps identify the type of radical (e.g., carbon-centered, organometallic). u-tokyo.ac.jp |

| Hyperfine Coupling Constants (hfc) | Reveals the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C), mapping the spin density distribution across the molecule. |

| Signal Intensity | Can be used to determine the concentration of the paramagnetic species. bruker.com |

| Linewidth | Provides information about dynamic processes, such as molecular motion or chemical exchange. |

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron Spectroscopy (PES) is a powerful technique that provides direct experimental measurement of the binding energies of electrons in a molecule. khanacademy.org In PES, a sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons (photoelectrons). khanacademy.orgyoutube.com By measuring the kinetic energy of these photoelectrons and knowing the energy of the incident photons, the binding energy of the electrons can be calculated using the principle of the photoelectric effect. khanacademy.org

A PES spectrum is a plot of the number of ejected electrons versus their binding energy. The spectrum displays a series of peaks, where each peak corresponds to the ionization of electrons from a specific molecular orbital. khanacademy.org

Valence Electrons: Peaks at lower binding energies correspond to the valence electrons, which are the easiest to remove. For this compound, these would include the electrons in the π-orbitals of the C=C double bond and C≡C triple bond.

Core Electrons: Peaks at much higher binding energies correspond to the core electrons (e.g., 1s electrons of carbon), which are held much more tightly by the nucleus. khanacademy.org

By analyzing the positions and intensities of the peaks in the valence region, PES provides a detailed map of the molecule's electronic structure. It allows for the direct observation and ordering of the energy levels of the molecular orbitals, which is fundamental to understanding the chemical bonding and reactivity of the enyne system. This experimental data is invaluable for validating and refining theoretical calculations of molecular orbital energies. osti.gov

Computational Chemistry and Theoretical Investigations of 3 Methylpent 3 En 1 Yne Reactivity

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed examination of molecular properties and reaction dynamics that are often difficult or impossible to study experimentally.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of complex organic reactions. DFT studies focus on the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost. For a molecule such as 3-methylpent-3-en-1-yne, DFT can be employed to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

Researchers utilize DFT to explore various reaction pathways, such as cycloisomerization or rearrangement reactions. By calculating the energies of transition states, activation barriers for different pathways can be determined, allowing for predictions of reaction feasibility and selectivity. For instance, in gold-catalyzed reactions of enynes, DFT calculations can elucidate whether a reaction is likely to proceed through a specific cyclization pathway. researchgate.netacs.org The choice of functional and basis set is critical in these studies to ensure the accuracy of the calculated energies and geometries. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Enyne Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound coordinated to a catalyst | 0.0 |

| Transition State 1 | Energy barrier to initial cyclization | +15.2 |

| Intermediate 1 | Cyclized intermediate (e.g., a metallacycle) | -5.4 |

| Transition State 2 | Energy barrier to rearrangement | +10.8 |

| Product Complex | Final product coordinated to the catalyst | -20.1 |

Note: This table is illustrative and does not represent experimentally determined values for this compound.

Ab Initio Molecular Orbital Calculations for Energetic Profiles

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic profiles for reactions. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate the results of DFT studies. For this compound, high-level ab initio calculations could be used to obtain a precise understanding of its electronic ground state and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity.

Analysis of Potential Energy Surfaces for Isomerization and Rearrangement Processes

The potential energy surface (PES) is a conceptual and mathematical landscape that connects the geometry of a molecule, or a set of molecules, to its energy. For this compound, the PES for isomerization or rearrangement would show the energy changes as bonds are broken and formed. Computational exploration of the PES can reveal the lowest energy pathways for these transformations. chemrxiv.org For example, the isomerization of the double bond from the E to the Z configuration, or skeletal rearrangements leading to different cyclic or acyclic isomers, can be mapped. These studies can uncover complex reaction coordinates and the presence of intermediates and competing pathways that might not be intuitively obvious. rsc.org

Mechanistic Modeling and Intermediate Characterization

Beyond mapping reaction pathways, computational chemistry is instrumental in identifying and characterizing the transient species that are formed during a reaction.

Elucidation of Transient Intermediates (e.g., Gold Carbenes, Carbocations)

In many transition metal-catalyzed reactions of enynes, highly reactive intermediates are proposed. For instance, in gold-catalyzed reactions, the formation of gold carbene or stabilized carbocationic species is a common mechanistic postulate. researchgate.netnih.gov Direct experimental observation of these transient intermediates is often challenging. Computational modeling can provide their optimized geometries, electronic structures, and spectroscopic properties, which can then be compared with experimental data where available. For this compound, theoretical studies could predict the likelihood of forming such intermediates upon interaction with a gold catalyst and explore their subsequent reactivity. researchgate.net

Advanced Bonding Analysis Methods (e.g., NRT, QTAIM, NBO)

To gain a deeper understanding of the electronic structure and bonding in molecules like this compound and its reaction intermediates, advanced bonding analysis methods are employed.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to partition a molecule into atomic basins. wikipedia.orgnih.gov This method allows for the characterization of chemical bonds based on the properties of the electron density at bond critical points. QTAIM can be used to describe the nature of bonding in the ground state of this compound and to track changes in bonding during a reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that align with the intuitive Lewis structure picture. uni-muenchen.dewikipedia.org This method provides information on atomic charges, hybridization, and donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding reactivity. For this compound, NBO analysis could highlight the polarization of the C-C double and triple bonds and identify key orbital interactions that govern its reactions. researchgate.net

Table 2: Illustrative NBO Analysis Data for a Representative Enyne

| Bond/Interaction | Type | Occupancy | Description |

| C=C | σ | 1.98 e⁻ | Covalent sigma bond |

| C=C | π | 1.95 e⁻ | Covalent pi bond |

| C≡C | σ | 1.99 e⁻ | Covalent sigma bond |

| C≡C | π | 1.97 e⁻ | Covalent pi bond |

| π(C=C) -> π*(C≡C) | Donor-Acceptor | 0.05 e⁻ | Delocalization from double to triple bond |

Note: This table is illustrative and does not represent experimentally determined values for this compound.

Prediction of Regio- and Stereoselectivity in Enyne Transformations

The prediction of how and where a reaction will occur on a molecule with multiple reactive sites, such as this compound, is a central theme in computational organic chemistry. For enynes, the presence of both a double and a triple bond presents challenges in controlling regioselectivity (which part of the molecule reacts) and stereoselectivity (the spatial arrangement of the resulting product).

Theoretical Assessment of Steric and Electronic Influences on Selectivity

The regioselectivity of reactions involving enynes is often dictated by a delicate balance of steric and electronic factors. While specific computational studies on this compound are not prevalent in the literature, general principles derived from theoretical studies on analogous enyne systems can be applied. For instance, in transition metal-catalyzed reactions, the coordination of the metal to the π-systems of the enyne is the first critical step. The preference for coordination to the alkene versus the alkyne can be influenced by the substituents.

The methyl group on the double bond of this compound exerts both a steric and an electronic effect. Electronically, the methyl group is weakly electron-donating, which can influence the electron density of the double bond. Sterically, it presents a larger group compared to the hydrogen atom on the other side of the double bond, and also shields one face of the molecule.

Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of potential reaction pathways. By comparing the calculated activation energies for different regioisomeric transition states, a prediction of the major product can be made. For example, in a hypothetical electrophilic addition, the initial attack could occur at either the alkyne or the alkene. The stability of the resulting carbocationic intermediates would be a key determinant of the regioselectivity.

Table 1: Hypothetical Relative Energies of Intermediates in Electrophilic Addition to this compound

| Intermediate | Position of Attack | Calculated Relative Energy (kcal/mol) |

| A | C1 (alkyne) | 15.2 |

| B | C2 (alkyne) | 25.8 |

| C | C3 (alkene) | 5.4 |

| D | C4 (alkene) | 0.0 |

Note: Data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from computational studies. It is based on general principles of carbocation stability.

This hypothetical data suggests that electrophilic attack is most likely at the C4 position of the alkene, leading to the most stable carbocationic intermediate, stabilized by the adjacent methyl group.

Solvent Effects on Reaction Outcomes in Computational Models

The solvent in which a reaction is carried out can have a profound impact on its outcome, influencing both reaction rates and selectivity. Computational models can account for solvent effects in several ways. The most common are implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a reaction involving polar or charged intermediates, a polar solvent would be expected to stabilize these species more effectively than a nonpolar solvent, potentially altering the energy landscape of the reaction and thus the observed selectivity.

Table 2: Hypothetical Calculated Activation Barriers for a Reaction of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated Activation Barrier (kcal/mol) - Pathway 1 | Calculated Activation Barrier (kcal/mol) - Pathway 2 |

| Hexane | 2.0 | 22.5 | 24.1 |

| Dichloromethane | 9.1 | 20.1 | 21.0 |

| Acetonitrile | 37.5 | 18.9 | 20.5 |

Note: Data in this table is hypothetical and for illustrative purposes. It demonstrates how computational models can predict the influence of solvent polarity on reaction kinetics and selectivity.

The hypothetical data in the table illustrates that increasing the solvent polarity could lower the activation barriers, potentially increasing the reaction rate. The difference in the change of activation barriers between the two hypothetical pathways could also lead to a change in the observed selectivity of the reaction.

Advanced Applications of 3 Methylpent 3 En 1 Yne in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Construction

The conjugated system of double and triple bonds in 1,3-enynes like 3-methylpent-3-en-1-yne provides a rich platform for a multitude of chemical reactions. This reactivity allows for the construction of intricate molecular architectures, including those found in natural products and complex bioactive molecules.

The enyne moiety is a key structural element in a number of natural products. Consequently, synthetic analogues such as this compound are valuable starting materials in their total synthesis. For instance, the structurally related (E)-3-penten-1-yne has been utilized as a crucial fragment in the synthesis of polyyne natural products like bidensyneoside A1. The synthesis of such natural products often involves coupling reactions of the terminal alkyne, demonstrating the utility of the enyne scaffold. The presence of the methyl group in this compound can influence the stereochemical outcome of reactions, offering a handle for controlling the three-dimensional structure of the target natural product. The general reactivity of ynones, which are structurally related to enynes, as intermediates in the synthesis of a wide array of natural products further underscores the potential of this compound in this area. nih.govresearchgate.net

The Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones, which are common motifs in natural products. The intramolecular version of this reaction with a molecule like this compound could be envisioned to construct complex polycyclic systems. An example of this is the total synthesis of (+)-pierisketone B, a bioactive diterpene, which features an unusual Pauson-Khand cyclization of a Z-enyne to generate a bridged tricyclic core. acs.orgacs.org

Table 1: Potential Reactions of this compound in Natural Product Synthesis

| Reaction Type | Reagents/Catalyst | Resulting Structure | Relevance |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst | Aryl/Vinyl-substituted enyne | Formation of C-C bonds to build complex backbones. oup.com |

| Enyne Metathesis | Grubbs or Schrock catalyst | Cycloalkadienes | Construction of cyclic and macrocyclic systems. thieme-connect.de |

| Pauson-Khand Reaction | Co₂(CO)₈, N-oxide | Bicyclic cyclopentenone | Rapid assembly of complex polycyclic frameworks. acs.org |

The rich reactivity of the enyne functionality makes this compound a potentially valuable intermediate for the synthesis of a diverse range of carbocyclic and heterocyclic scaffolds. nih.gov Transition-metal-catalyzed cyclization reactions of 1,3-enynes are a particularly powerful strategy for constructing complex ring systems. nih.gov These reactions can proceed through various mechanisms, leading to a wide array of products with high levels of regio- and stereoselectivity.

For the construction of carbocyclic systems, enyne metathesis has emerged as a robust method for the formation of cyclic dienes. nih.gov Furthermore, enzymatic methods are being explored for the construction of highly strained carbocycles, such as bicyclobutanes, from enyne precursors. nih.gov

In the realm of heterocyclic synthesis, 1,3-enynes can be employed in cascade reactions to build complex nitrogen- and oxygen-containing rings. nih.govmdpi.com For example, gold-catalyzed reactions of propargylamine (B41283) derivatives with ketones can lead to the formation of pyridines. mdpi.com The unique electronic properties of the enyne system, which can be modulated by substituents like the methyl group in this compound, can influence the course of these cyclization reactions, allowing for divergent synthesis of different heterocyclic frameworks from a single precursor. nih.gov

Table 2: Examples of Carbocyclic and Heterocyclic Scaffolds from Enyne Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Catalyst/Conditions |

|---|---|---|---|

| 1,6-Enyne | Enyne Metathesis | 1,4-Cyclohexadiene | Grubbs Catalyst nih.gov |

| 1,3-Enyne | [4+2] Cycloaddition | Substituted Benzene | Heat or Lewis Acid |

| Aminoalkyne | Amination/Cyclization | Pyridine | Gold Catalyst mdpi.com |

Contributions to Functional Materials Development

The conjugated π-system of this compound makes it an intriguing candidate for the development of advanced functional materials. The ability to undergo polymerization and participate in the formation of extended conjugated frameworks is key to its potential in this area.

The development of new π-conjugated polymers is of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and conducting materials. acs.orgrsc.org Polymers containing enyne units in their backbone can exhibit interesting electronic and optical properties. The synthesis of such polymers can be achieved through various polymerization techniques, including palladium-catalyzed three-component coupling polymerizations. acs.org The resulting polymers can have ordered sequences of different building blocks, allowing for fine-tuning of their properties.

While direct polymerization of this compound is not reported, its structure suggests it could be a monomer for the synthesis of π-conjugated polymers. The methyl group could enhance the solubility of the resulting polymer, which is often a challenge in the processing of conducting polymers. The electrical conductivity of such polymers is typically achieved through doping, where the polymer is oxidized or reduced to create charge carriers (polarons and bipolarons) that can move along the conjugated backbone. youtube.comyoutube.com

Materials with significant third-order nonlinear optical (NLO) properties are in demand for applications in photonics and telecommunications. youtube.com The second hyperpolarizability (γ) is a measure of this property, and it has been shown that open-shell diradical systems can exhibit enhanced γ values. aps.org While this compound is a closed-shell molecule, its incorporation into larger conjugated systems, particularly those with the potential for diradical character, could lead to materials with interesting NLO properties. The extended π-conjugation in polyynes is known to contribute to their nonlinear optical response. wikipedia.org